

An Overview of the Solubility of (3-bromophenyl)hydrazine in Organic Solvents

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Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

Cat. No.: B1328922

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(3-bromophenyl)hydrazine, a significant reagent in chemical synthesis, exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder.^[1] Its solubility is a critical parameter for its application in various chemical reactions and for the development of pharmaceutical compounds. This technical guide provides an overview of the available information on the solubility of **(3-bromophenyl)hydrazine** and its hydrochloride salt in organic solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for **(3-bromophenyl)hydrazine** in a range of organic solvents is not readily available in publicly accessible literature, its general solubility characteristics have been described. The compound demonstrates good solubility in organic solvents such as ethanol and acetone.^[1] Conversely, its solubility in water is limited due to its hydrophobic aromatic structure.^[1]

The hydrochloride salt of **(3-bromophenyl)hydrazine** is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.^[2] The solubility of **(3-bromophenyl)hydrazine** in organic solvents is influenced by temperature, with an increase in temperature generally leading to improved solubility.^[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for predicting its solubility behavior. The table below summarizes key properties of **(3-**

bromophenyl)hydrazine and its hydrochloride salt.

Property	(3-bromophenyl)hydrazine	(3-bromophenyl)hydrazine hydrochloride
Molecular Formula	C ₆ H ₇ BrN ₂ [3]	C ₆ H ₈ BrClN ₂ [4]
Molecular Weight	187.04 g/mol [3]	223.50 g/mol [5]
Appearance	White to off-white crystalline solid	Off-white to light brown powder[2]
Melting Point	70.00 °C[1]	227-231 °C (decomposes)[2] [5]
Boiling Point	265.50 °C[1]	286 °C at 760 mmHg
Density	1.5780 g/cm ³ [1]	Not specified

Generalized Experimental Protocol for Solubility Determination

In the absence of a specific published method for **(3-bromophenyl)hydrazine**, a general gravimetric method for determining the solubility of a solid compound in an organic solvent is outlined below. This protocol provides a foundational approach that can be adapted for the specific compound and solvents of interest.

Objective: To determine the saturation solubility of a solid compound in a given organic solvent at a specific temperature.

Materials:

- The solid compound of interest (**(3-bromophenyl)hydrazine**)
- The selected organic solvent
- Analytical balance
- Temperature-controlled shaker or water bath

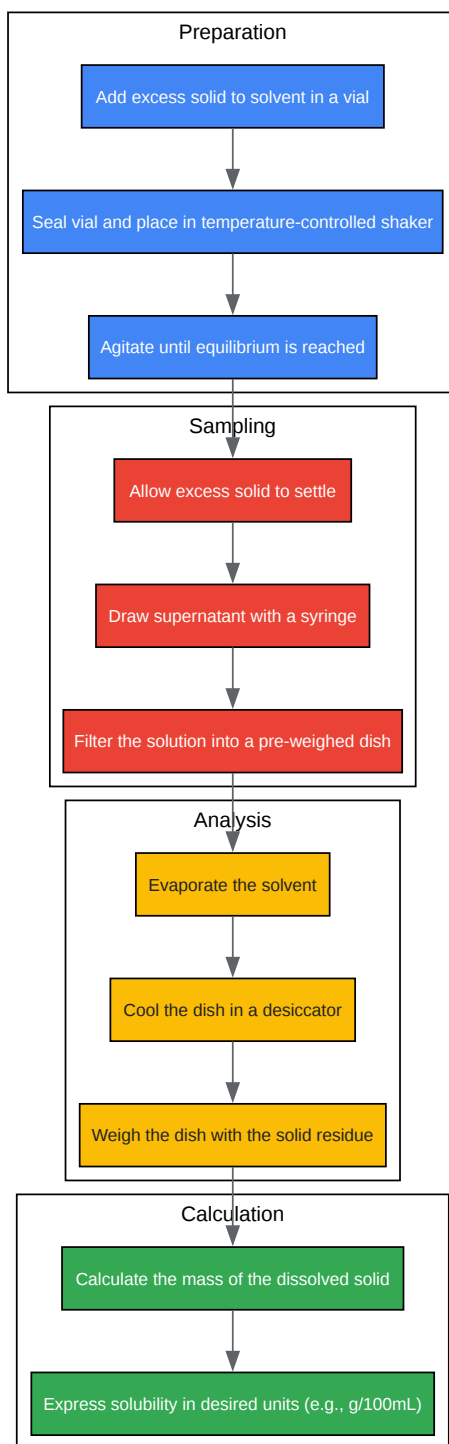
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Pre-weighed evaporation dishes
- Oven or vacuum oven

Procedure:

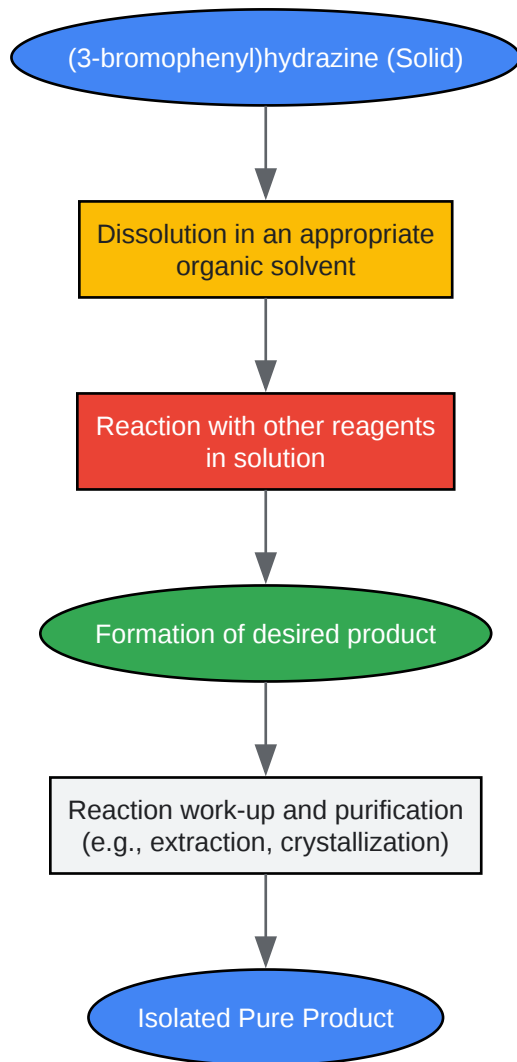
- Preparation of Saturated Solution:
 - Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
 - Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

- Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
- Weigh the evaporation dish containing the dried solid residue on an analytical balance.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.
 - The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

General Workflow for Solubility Determination



Role of Solubility in a Synthetic Pathway



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